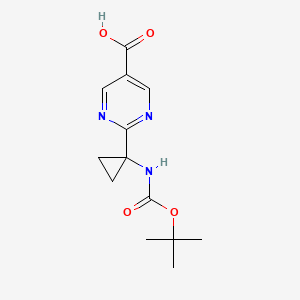

2-(1-{[(叔丁氧羰基)氨基}环丙基)嘧啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrimidine-5-carboxylic acid with a tert-butoxycarbonyl (BOC) protected amino group attached to a cyclopropyl group at the 2-position . The IUPAC name is 2-(1-((tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a carboxylic acid group, a cyclopropyl group, and a tert-butoxycarbonyl protected amino group . The InChI code is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is typically stored at room temperature and appears as a powder .科学研究应用

Hydromethylation Reactions

The compound can serve as a precursor or reagent in hydromethylation reactions. These reactions involve the addition of a hydrogen atom to a carbon-carbon double bond, often catalyzed by transition metals. Researchers have explored its use in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates .

Formal Total Synthesis of Natural Products

The hydromethylation sequence using this compound has been applied to the synthesis of various natural products. For instance, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which have interesting biological activities .

Boron Reagents for Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) cross-coupling reactions are widely used for carbon-carbon bond formation. The compound’s boron functionality makes it a potential reagent in SM coupling, allowing the construction of complex organic structures. Its mild reaction conditions and functional group tolerance enhance its utility in synthetic chemistry .

Amino Acid Ionic Liquids

Researchers have explored tert-butyloxycarbonyl (Boc)-protected amino acids as components of ionic liquids. These specialized solvents find applications in various fields, including catalysis, separation processes, and green chemistry. The compound’s Boc group contributes to its solubility and stability in these ionic liquid systems .

安全和危害

属性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(4-5-13)10-14-6-8(7-15-10)9(17)18/h6-7H,4-5H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCIBWOWOXQHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)

![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)

![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)

![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2413326.png)